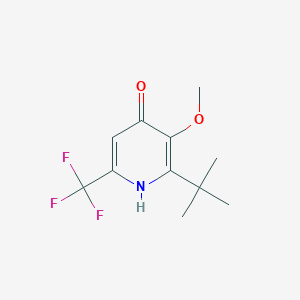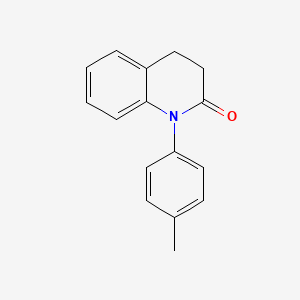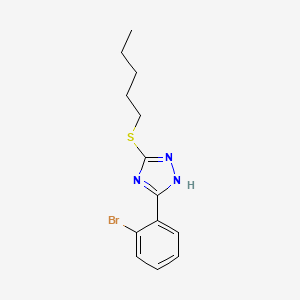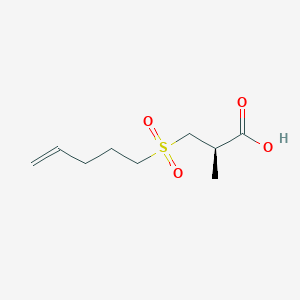
1-(1-Hydroxy-6-methyl-9H-carbazol-2-YL)-3-phenylprop-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxy-6-methyl-9H-carbazol-2-YL)-3-phenylprop-2-EN-1-one is a complex organic compound that belongs to the class of carbazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxy-6-methyl-9H-carbazol-2-YL)-3-phenylprop-2-EN-1-one typically involves multi-step organic reactions. One common method involves the condensation of 1-hydroxy-6-methylcarbazole with cinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Hydroxy-6-methyl-9H-carbazol-2-YL)-3-phenylprop-2-EN-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbazole derivatives.
Applications De Recherche Scientifique
1-(1-Hydroxy-6-methyl-9H-carbazol-2-YL)-3-phenylprop-2-EN-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1-(1-Hydroxy-6-methyl-9H-carbazol-2-YL)-3-phenylprop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-6-methylcarbazole: A precursor in the synthesis of 1-(1-Hydroxy-6-methyl-9H-carbazol-2-YL)-3-phenylprop-2-EN-1-one.
Cinnamaldehyde: Another precursor used in the condensation reaction.
Other Carbazole Derivatives: Compounds with similar structures and properties, such as 1-hydroxycarbazole and 3-methylcarbazole.
Uniqueness
This compound is unique due to its specific structure, which combines the carbazole moiety with a phenylprop-2-en-1-one group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
756482-79-8 |
|---|---|
Formule moléculaire |
C22H17NO2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
1-(1-hydroxy-6-methyl-9H-carbazol-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H17NO2/c1-14-7-11-19-18(13-14)16-9-10-17(22(25)21(16)23-19)20(24)12-8-15-5-3-2-4-6-15/h2-13,23,25H,1H3 |
Clé InChI |
JURNZPKLIAZNMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC3=C2C=CC(=C3O)C(=O)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14213553.png)


![7-(1-Benzofuran-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14213562.png)




![{1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate](/img/structure/B14213600.png)

![2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane](/img/structure/B14213622.png)

![Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14213627.png)
